Product packaging for Bis(1-naphthylmethyl) sulfone(Cat. No.:)

Bis(1-naphthylmethyl) sulfone

Cat. No.: B8631398
M. Wt: 346.4 g/mol
InChI Key: TWPBAZPOWLULEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(1-naphthylmethyl) sulfone is a chemical reagent featuring a sulfone functional group bridged by two 1-naphthylmethyl groups. This structure is of significant interest in organic synthesis and materials science research. Sulfones are versatile intermediates in synthetic chemistry. They are widely utilized as building blocks for preparing various valuable organosulfur compounds and in constructing carbon-sulfur bonds . Specifically, sulfone-containing structures are prevalent in pharmaceutical and agrochemical research; the methyl sulfone group, for instance, is a standard polar substituent found in over 30 approved drugs and agrochemicals . The naphthalene moiety is a versatile platform in medicinal chemistry, known for a wide range of biological activities including antimicrobial properties . Researchers can employ this compound to investigate its potential application in developing new chemical entities. Its mechanism of action in specific research contexts, such as materials science or medicinal chemistry, would be linked to the properties of the sulfone group and the large, planar naphthalene rings, which can influence electronic characteristics and molecular recognition. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18O2S B8631398 Bis(1-naphthylmethyl) sulfone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H18O2S

Molecular Weight

346.4 g/mol

IUPAC Name

1-(naphthalen-1-ylmethylsulfonylmethyl)naphthalene

InChI

InChI=1S/C22H18O2S/c23-25(24,15-19-11-5-9-17-7-1-3-13-21(17)19)16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H,15-16H2

InChI Key

TWPBAZPOWLULEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CS(=O)(=O)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Synthetic Methodologies for Bis 1 Naphthylmethyl Sulfone and Analogous Structures

Direct Oxidation Routes to Sulfones

The oxidation of sulfides remains one of the most traditional and frequently employed methods for preparing sulfones. thieme-connect.comjchemrev.com This approach is valued for its straightforwardness, typically involving the treatment of a sulfide (B99878) with a suitable oxidizing agent. A variety of reagents and catalytic systems have been developed to enhance the efficiency and selectivity of this transformation. jchemrev.com

The synthesis of bis-sulfone compounds can be achieved through the oxidation of the corresponding bis-sulfides under mild reaction conditions. nih.gov The use of mild conditions is crucial to prevent over-oxidation or degradation of sensitive functional groups that may be present in the substrate. tandfonline.com

Hydrogen peroxide (H₂O₂) is a commonly used oxidant due to its environmental compatibility, with water being the only byproduct. rsc.org Its effectiveness can be significantly enhanced by a variety of catalysts. For instance, molybdenum(VI) oxide (MoO₃) has been shown to efficiently catalyze the oxidation of sulfides to sulfones with H₂O₂ in ethanol (B145695) at 50 °C, achieving the transformation in short reaction times. cdnsciencepub.com Similarly, carboxylated multi-walled carbon nanotubes (MWCNTs-COOH) have been employed as a heterogeneous nanocatalyst for the selective oxidation of sulfides to sulfones using 30% H₂O₂ at room temperature under solvent-free conditions. rsc.org Another approach involves using magnesium monoperoxyphthalate (MMPP) supported on hydrated silica (B1680970) gel in methylene (B1212753) chloride; employing two or more mole equivalents of MMPP leads to the formation of sulfones. tandfonline.com This method is notable for proceeding through a sulfoxide (B87167) intermediate. tandfonline.com

Catalyst/Reagent SystemOxidantSolventTemperatureTimeYieldRef
MoO₃H₂O₂Ethanol50 °C0.5 - 4 hHigh cdnsciencepub.com
MWCNTs-COOH30% H₂O₂Solvent-freeRoom Temp.10 - 12 hExcellent rsc.org
MMPP / Silica GelMMPPMethylene Chloride40 °C40 min - 1.5 hExcellent tandfonline.com
α-Ag₂WO₄H₂O₂Acetonitrile (B52724)Not specified1 hQuantitative cdmf.org.br
NiWO₄H₂O₂AcetonitrileNot specified2 hQuantitative cdmf.org.br

Chemoselectivity is a significant challenge in sulfide oxidation, as the reaction can often yield a mixture of sulfoxides and sulfones. tandfonline.com Developing protocols that selectively produce sulfones is an area of active research. The ability to selectively produce either sulfoxides or sulfones by controlling the amount of the oxidizing agent, such as MMPP, is a hallmark of a chemoselective process. tandfonline.com

Metal-based tungstates, such as α-Ag₂WO₄ and NiWO₄, have been identified as highly efficient and selective catalysts for the oxidation of sulfides to sulfones in the dark. cdmf.org.br These catalysts demonstrate tolerance for a wide array of functional groups, even those sensitive to oxidation. cdmf.org.br The key to their selective action is attributed to the generation of hydroxyl radicals (•OH) and singlet oxygen (¹O₂) as redox mediators. cdmf.org.br Similarly, dendritic phosphomolybdate hybrids have been used as recyclable catalysts with aqueous hydrogen peroxide, allowing for the selective oxidation to either sulfoxides or sulfones by tuning the reaction conditions. mdpi.com The use of ionic liquids in conjunction with metal catalysts also provides a pathway for selective oxidation; for example, a tungstate-functionalized ionic liquid can selectively produce sulfoxides at room temperature or sulfones at 50°C. frontiersin.org

Radical-Mediated Pathways to Sulfone Formation

Radical chemistry offers powerful and unconventional strategies for synthesizing sulfones. These methods often involve the generation of highly reactive radical intermediates that can participate in C-S bond formation or sulfonylation reactions, providing access to complex sulfone structures that may be challenging to prepare via traditional oxidation. rsc.orgrsc.org

The 1-naphthylmethyl radical is a key intermediate in various radical-based synthetic routes. It can be generated from several precursors under specific conditions. One method involves the thermolysis of bis(1-naphthylmethyl)tin dichlorides at high temperatures (e.g., 160 °C), which causes the homolytic cleavage of the Sn-C bond to yield two 1-naphthylmethyl radicals. researchgate.netnih.gov These in-situ generated radicals can then be trapped by other radical species or participate in subsequent bond-forming reactions. researchgate.netnih.gov

Laser flash photolysis of precursors like 1-halomethylnaphthalenes (e.g., 1-chloromethylnaphthalene) is another effective method for generating 1-naphthylmethyl radicals for mechanistic and reactivity studies. acs.orgcanada.ca Photolysis of 1-naphthylmethyl esters of substituted phenylacetic acids also leads to the formation of 1-naphthylmethyl radicals through the homolytic cleavage of a carbon-oxygen bond in the excited state. cdnsciencepub.com The reactivity of the 1-naphthylmethyl radical is diverse; it can be oxidized or reduced, and it participates in reactions such as halogen abstraction and electron transfer. acs.orgcdnsciencepub.com During combustion studies of 1-methylnaphthalene (B46632), hydrogen abstraction is a dominant reaction that produces the 1-naphthylmethyl radical. mdpi.com

PrecursorMethod of GenerationConditionsProducts/ReactivityRef
Bis(1-naphthylmethyl)tin dichlorideThermolysis160 °C in mesityleneTrapped by TEMPO; C-C coupling researchgate.netnih.gov
1-ChloromethylnaphthaleneLaser Flash Photolysis308 nm laser excitationSpectroscopic characterization; reactivity studies acs.orgcanada.ca
1-Naphthylmethyl Phenylacetate EstersPhotolysisUV irradiation in methanolCation and radical formation; decarboxylation cdnsciencepub.com
1-MethylnaphthaleneHydrogen AbstractionHigh temperature (combustion)Formation of 1-naphthaldehyde mdpi.com

The formation of a C-S bond via radical cross-coupling is a powerful strategy for synthesizing sulfides, which can then be oxidized to sulfones. mdpi.com One such strategy involves a radical-radical cross-coupling where a thiyl radical, generated from a thiol, combines with a carbon-centered radical. mdpi.comnih.gov While this provides a direct route to C-S bonds, controlling the selectivity to favor the desired asymmetric product can be challenging. nih.gov

More advanced strategies utilize metal catalysis to control the coupling process. Nickel-catalyzed radical cross-coupling, for instance, has been developed using sulfones themselves as redox-active functional groups. nih.gov In these systems, the sulfone group activates the alkyl partner for coupling with an organometallic reagent. nih.gov This modular approach allows for the construction of C(sp²)-C(sp³) linkages. nih.gov Another innovative approach is the dimsyl-anion initiated Sᵣₙ1 pathway for the formal cross-coupling of aryl methyl sulfones with alcohols, which proceeds through a radical anion intermediate. acs.org

Sulfonylation relay reactions represent a sophisticated class of multicomponent reactions where a sulfonyl group is incorporated into a molecule through a sequence involving radical intermediates. rsc.orgacs.org These reactions often use a sulfur dioxide surrogate, such as DABCO·(SO₂)₂ (a complex of 1,4-diazabicyclo[2.2.2]octane and sulfur dioxide), which can trap an initial radical to form a sulfonyl radical. acs.orgnih.gov This newly formed sulfonyl radical can then participate in further reactions, such as addition to an alkene or alkyne, propagating a radical chain. rsc.orgresearchgate.net

A typical sequence might involve the generation of an aryl radical from an aryldiazonium salt, which is then trapped by the SO₂ surrogate. acs.org The resulting arylsulfonyl radical can then add to a diene, initiating a cyclization cascade to form complex sulfonylated heterocycles, such as pyrrolidones. acs.org Such protocols have been developed under transition-metal-free conditions, highlighting their efficiency and sustainability. acs.org These relay reactions are powerful because they allow for the simultaneous formation of multiple bonds in a single operation, offering a rapid entry into structurally diverse sulfones. rsc.org

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the formation of carbon-sulfur (C-S) bonds, offering efficient and selective pathways that overcome the limitations of traditional methods, which often require harsh conditions and stoichiometric reagents. rsc.org Palladium, copper, and nickel are among the most utilized metals for these transformations. rsc.orgresearchgate.netnih.gov

A significant advancement in the synthesis of benzylic sulfones involves the palladium-catalyzed nucleophilic substitution of benzylic carbonates with sodium arenesulfinates. acs.orgorganic-chemistry.org This methodology provides a stable and efficient alternative to traditional methods that use benzylic halides, which can be unstable and difficult to handle. organic-chemistry.org

The reaction is typically catalyzed by a palladium complex generated in situ from [Pd(η³-C₃H₅)Cl]₂ and a bidentate bisphosphine ligand, such as DPEphos [bis(2-diphenylphosphinophenyl)ether]. acs.orgorganic-chemistry.org The process proceeds efficiently in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 80 °C), yielding a variety of benzylic sulfones in high yields. acs.org The reaction mechanism is believed to involve the formation of a (η³-benzyl)palladium intermediate, which then reacts with the sulfinate nucleophile. organic-chemistry.org

This catalytic system demonstrates broad applicability for coupling various benzylic carbonates with different sodium arenesulfinates. An asymmetric variant of this reaction has also been developed using a Pd/(R)-BINAP catalyst, which yields chiral diarylmethyl sulfones with high enantioselectivity through a dynamic kinetic asymmetric transformation (DYKAT) process. nih.gov The addition of water has been found to be critical for achieving high enantioselectivity in this asymmetric synthesis. nih.gov

Table 1: Palladium-Catalyzed Synthesis of Benzylic Sulfones from Carbonates

Entry Benzylic Carbonate Substrate Arenesulfinate Nucleophile Catalyst System Solvent Temp. (°C) Yield (%) Reference
1 Benzyl methyl carbonate Sodium benzenesulfinate [Pd(η³-C₃H₅)Cl]₂ / DPEphos DMSO 80 97 acs.orgorganic-chemistry.org
2 Cinnamyl methyl carbonate Sodium p-toluenesulfinate [Pd(η³-C₃H₅)Cl]₂ / DPEphos DMSO 80 96 acs.orgorganic-chemistry.org
3 1-Phenylethyl methyl carbonate Sodium benzenesulfinate [Pd(η³-C₃H₅)Cl]₂ / DPEphos DMSO 80 98 acs.orgorganic-chemistry.org
4 Racemic diarylmethyl carbonate Sodium p-toluenesulfinate Pd(OAc)₂ / (R)-BINAP Toluene/H₂O 50 85 (92% ee) nih.gov

Beyond the specific palladium-catalyzed sulfonylation of carbonates, a diverse array of other metal-catalyzed reactions for C-S bond formation have been developed. rsc.org These methods often utilize different sulfur sources and coupling partners, expanding the toolbox for sulfone synthesis. mdpi.com

Copper-Catalyzed Reactions: Copper catalysis is widely used for C-S bond formation. rsc.org For instance, CuI-catalyzed coupling of aryl boronic acids with arylsulfonyl chlorides can produce diaryl sulfides, which can then be oxidized to sulfones. mdpi.com Another approach involves the copper-catalyzed coupling of sulfinate salts with aryl halides. jchemrev.com

Nickel-Catalyzed Reactions: Nickel catalysts are effective for various C-S coupling reactions. nih.gov A notable example is the nickel-catalyzed dehydrosulfonylation of unactivated allylic alcohols with aryl sulfonyl hydrazides, which produces allyl sulfones under neutral conditions. researchgate.net Nickel can also catalyze the reductive coupling of aryl triflates with thiocarbonates. bohrium.com

Rhodium-Catalyzed Reactions: Highly regio- and enantioselective allylic sulfonylation has been achieved using rhodium catalysts paired with bisoxazolinephosphine ligands. This method allows for the synthesis of branch-selective allylic sulfones from racemic branched allylic carbonates and sulfonyl hydrazides under neutral conditions. researchgate.net

The development of these varied catalytic systems highlights the versatility of transition metals in forging C-S bonds, enabling the synthesis of complex sulfone-containing molecules from readily available precursors. researchgate.netrsc.org

Green Chemistry Principles in Sulfone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of sulfonyl compounds, aiming to develop more environmentally benign and efficient processes. sioc-journal.cn Key strategies include the use of solvent-free conditions and electrochemical methods.

Solvent-free reaction conditions significantly reduce pollution and lower costs by simplifying experimental procedures and work-up techniques. civilica.com Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., ball milling), has emerged as a powerful green tool. nih.gov

Several solvent-free methods for sulfone synthesis have been reported. One approach involves the oxidation of sulfides to sulfones using solid-state reagents like a urea-hydrogen peroxide adduct, which is stable, inexpensive, and easy to handle. organic-chemistry.org Another mechanochemical method describes the sulfonation of arenes using sodium bisulfate monohydrate (NaHSO₄·H₂O) and phosphorus pentoxide (P₂O₅) under high-speed ball milling conditions. researchgate.net This process can generate aromatic sulfonic acids and, in some cases, diaryl sulfones directly from the corresponding arenes. researchgate.net The sulfa-Michael reaction, which involves the conjugate addition of sulfur nucleophiles to α,β-unsaturated systems, has also been adapted to solvent-free conditions to produce valuable sulfone derivatives. civilica.com

Table 2: Examples of Solvent-Free and Mechanochemical Sulfone Synthesis

Reaction Type Reactants Conditions Product Type Key Advantage Reference
Oxidation Sulfide, Urea-H₂O₂ Solid-state grinding Sulfone Metal-free, simple work-up organic-chemistry.org
Sulfonation Arene, NaHSO₄·H₂O, P₂O₅ High-speed ball milling Aromatic sulfonic acid/sulfone Solvent-free, in situ reagent generation researchgate.net
Sulfa-Michael Addition Thiol, α,β-unsaturated carbonyl Solvent-free mixing β-Sulfido carbonyl (sulfide precursor) Reduced pollution, cost-effective civilica.com

Organic electrochemical synthesis is a green, mild, and efficient strategy that is showing great potential for the synthesis of sulfonyl compounds. sioc-journal.cn By using electricity as a "reagent," electrosynthesis can often avoid the need for external chemical oxidants or reductants, minimizing waste. acs.org

Electrochemical methods have been successfully applied to generate sulfonyl radicals from stable precursors like sulfonyl hydrazides. acs.org These radicals can then participate in various reactions, such as addition to alkenes and alkynes, to form functionalized sulfones. acs.org For example, the electrochemical iodosulfonylation of alkynes has been achieved using sulfonyl hydrazides in an undivided cell, producing β-iodovinyl sulfones. acs.org Similarly, β-keto sulfonyl fluorides have been synthesized via an electroreductive strategy involving vinyl acetates and sulfuryl chlorofluoride, which avoids the use of sacrificial electrodes or metal catalysts. sioc-journal.cn The synthesis of sulfonyl fluorides from sulfonyl hydrazides and Et₃N·3HF has also been reported under electrochemical conditions. rsc.org

These electrochemical pathways offer high efficiency and good functional group tolerance under mild conditions, making them an attractive and sustainable alternative to traditional synthetic methods. sioc-journal.cnacs.org

Synthesis of Bis-Sulfone Derivatives and Analogs

The synthesis of molecules containing two sulfone groups, known as bis-sulfones, is of interest for creating unique molecular architectures and intermediates. researchgate.net These compounds can serve as versatile building blocks in organic synthesis.

One strategy involves the use of divinyl sulfone as a starting material in a Michael reaction to create 4,4-disubstituted nitro sulfones. mdpi.com Another approach utilizes "rigidified" vinylidene bis(sulfone) reagents, such as 2-benzylidene-2H-benzo[d] sioc-journal.cnrsc.orgdithiole 1,1,3,3-tetraoxides, as effective Michael acceptors in asymmetric catalysis. nih.govacs.org These rigid structures overcome the low reactivity often observed with simpler α,β-unsaturated sulfonyl systems, enabling the synthesis of complex chiral molecules. nih.govacs.org

The synthesis of double-chain bis-sulfone neoglycolipids has also been accomplished. capes.gov.br This multi-step synthesis involves the glycosylation of a bis-sulfonyl propanol (B110389) derivative, 3-(hexadecylsulfonyl)-2-[(hexadecylsulfonyl)methyl]propanol, with a trisaccharidic trichloroacetimidate (B1259523) donor. capes.gov.br This demonstrates how complex bis-sulfone structures can be incorporated into larger biomolecular analogs.

Furthermore, bis(sulfones) have been utilized as synthons for small molecular fragments. For example, 1,1-bis(phenylsulfonyl)methane can act as a methane (B114726) dianion equivalent, allowing for sequential alkylation reactions. researchgate.net These examples showcase the diverse strategies available for constructing molecules with multiple sulfone functionalities, highlighting their role as valuable synthetic intermediates. researchgate.net

General Strategies for Di-sulfone Architectures

The construction of the sulfone group in di-sulfone architectures can be achieved through several reliable methods. These strategies primarily involve either the oxidation of a pre-formed sulfide or the construction of the carbon-sulfur bonds around a sulfur dioxide surrogate.

One of the most common and straightforward methods for synthesizing sulfones is the oxidation of the corresponding thioether . nih.gov This transformation can be accomplished using a variety of oxidizing agents. Common oxidants include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄). nih.gov The choice of oxidant and reaction conditions allows for control over the oxidation state, selectively yielding either the sulfoxide or the sulfone. For the synthesis of a di-sulfone, this would typically involve the oxidation of a corresponding bis-sulfide. The reaction is often carried out in a suitable solvent at controlled temperatures to avoid over-oxidation or side reactions.

Another powerful strategy involves the use of sulfur dioxide (SO₂) or its surrogates . nih.gov This approach allows for the direct incorporation of the sulfonyl group into organic frameworks. nih.gov For instance, a three-component palladium-catalyzed coupling of an aryl lithium species, an aryl (or alkenyl) halide, and an SO₂ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) provides a convergent route to a wide range of diaryl sulfones. wiley-vch.de This methodology is particularly useful for creating unsymmetrical sulfones but can be adapted for symmetrical structures.

Metal-catalyzed reactions have also emerged as a versatile tool for sulfone synthesis. These include:

Palladium-catalyzed coupling reactions that unite two coupling partners with an SO₂ source. wiley-vch.de

Copper-catalyzed insertion of SO₂ into appropriate precursors. nih.gov

The following table summarizes some general strategies for the synthesis of sulfone architectures.

Synthetic StrategyKey Reagents and CatalystsDescriptionReference(s)
Thioether Oxidation H₂O₂, m-CPBA, KMnO₄Oxidation of a sulfide to the corresponding sulfone. nih.gov
SO₂ Surrogate Insertion DABSO, Na₂S₂O₅Incorporation of an SO₂ moiety between two organic fragments. nih.govwiley-vch.de
Palladium-Catalyzed Coupling Pd catalyst, XantPhos-type ligand, aryl lithium, aryl halideA three-component reaction to form diaryl sulfones. wiley-vch.de
Copper-Catalyzed SO₂ Insertion Cu(I) catalystInsertion of sulfur dioxide into substrates like (2-alkynyl)boronic acids. nih.gov

Preparation of Chiral Bis-Sulfoxides and their Relevance to Sulfone Synthesis

Chiral sulfoxides are valuable intermediates in asymmetric synthesis, serving as chiral auxiliaries and precursors to other chiral sulfur-containing compounds, including sulfones. nih.gov The synthesis of chiral bis-sulfoxides, which possess two stereogenic sulfur atoms, is of particular interest as their C₂-symmetric nature makes them effective chiral ligands in metal-catalyzed reactions. acs.org The subsequent oxidation of these chiral bis-sulfoxides provides a direct route to chiral bis-sulfones, where the stereochemistry at the sulfur atoms is retained.

A prominent method for the stereoselective synthesis of C₂-symmetric chiral bis-sulfoxides is the diastereoselective oxidation of a prochiral bis-sulfide . unibo.it This can be achieved using chiral oxidizing agents or, more commonly, through metal-catalyzed asymmetric oxidation. For example, iridium(III) complexes have been used for the asymmetric oxidation of prochiral bis-sulfides to yield enantiopure C₂-symmetric bis-sulfoxides with high enantioselectivity. unibo.it

Another approach involves the dimerization of chiral vinyl sulfoxides . The reaction of a sulfide with a chiral vinyl sulfoxide can lead to the formation of bis(sulfinylethyl)sulfides with control over the stereochemistry of the newly formed chiral centers. acs.org

The relevance of chiral bis-sulfoxides to sulfone synthesis lies in their role as direct precursors. The oxidation of a chiral sulfoxide to a sulfone is a well-established transformation that typically proceeds with retention of configuration at the sulfur atom. Therefore, the synthesis of an enantiomerically pure bis-sulfoxide provides a reliable pathway to the corresponding enantiomerically pure bis-sulfone. This two-step sequence—asymmetric synthesis of the bis-sulfoxide followed by oxidation—is a key strategy in asymmetric sulfone chemistry.

Asymmetric Synthesis Approaches in Sulfone Chemistry

The development of asymmetric methods to access chiral sulfones is a significant area of research, driven by the importance of these compounds in medicinal chemistry and as chiral ligands. Key strategies include the manipulation of stereogenic sulfur centers in related sulfur compounds.

Enantioselective Deoxygenation of Sulfones to Chiral Sulfinyl Compounds

While the oxidation of sulfides and sulfoxides is the most common route to sulfones, the reverse reaction—the deoxygenation of sulfones—has emerged as a potential strategy for accessing chiral sulfinyl compounds, such as sulfoxides. researchgate.netresearchgate.net The enantioselective deoxygenation of a prochiral or racemic sulfone to a chiral sulfoxide represents a significant challenge due to the high stability of the sulfone group.

Recent advancements have demonstrated that this transformation is feasible through organocatalysis. researchgate.netnih.gov One approach involves the incorporation of a cyano group into the sulfone substrate. researchgate.netnih.gov In the presence of a chiral organocatalyst, a synergistic activation occurs, leading to the generation of a chiral sulfinic species as an intermediate. This intermediate can then be trapped by a nucleophile to afford a variety of chiral sulfinyl compounds with high enantioselectivity. researchgate.netnih.gov

Biocatalytic approaches have also been explored for the deoxygenation of sulfoxides to sulfides, and similar principles could potentially be applied to the more challenging deoxygenation of sulfones. frontiersin.org

Diastereoselective Formation of Chiral Sulfinates as Sulfone Precursors

Chiral sulfinate esters are versatile and highly valuable precursors in the asymmetric synthesis of sulfoxides and, by extension, sulfones. nih.govacs.org The "Andersen synthesis" is a classic and reliable method that utilizes a chiral alcohol as an auxiliary to control the stereochemistry at the sulfur atom. nih.govwiley-vch.de

The general strategy involves the reaction of a sulfinyl chloride with a chiral alcohol, such as (-)-menthol, to form a mixture of diastereomeric sulfinate esters. nih.govwiley-vch.de Due to their different physical properties, these diastereomers can often be separated by crystallization or chromatography. The separated, diastereomerically pure sulfinate ester can then undergo a nucleophilic substitution reaction with an organometallic reagent (e.g., a Grignard reagent). This reaction proceeds with inversion of configuration at the sulfur atom, yielding a chiral sulfoxide with high enantiomeric purity. wiley-vch.de The chiral sulfoxide can then be oxidized to the corresponding chiral sulfone with retention of stereochemistry.

More contemporary methods focus on the direct diastereoselective or enantioselective synthesis of sulfinates to avoid the need for separating diastereomers. This includes the use of chiral auxiliaries that induce high diastereoselectivity in the initial esterification step, or the use of chiral catalysts for the asymmetric condensation of sulfinates with alcohols. nih.govrsc.org

The following table outlines key aspects of the diastereoselective formation of chiral sulfinates and their use as sulfone precursors.

MethodChiral SourceKey TransformationProductReference(s)
Andersen Synthesis Chiral alcohol (e.g., (-)-menthol)Diastereoselective esterification, separation of diastereomers, and nucleophilic substitution.Chiral sulfoxide nih.govwiley-vch.de
Chiral Auxiliary-Directed Synthesis Chiral amines or sugar-derived alcoholsDiastereoselective formation of sulfinamides or sulfinates.Chiral sulfinamide or sulfinate nih.govacs.org
Catalytic Asymmetric Condensation Chiral organocatalystEnantioselective condensation of sulfinates with alcohols.Chiral sulfinate ester researchgate.netrsc.org

These methods underscore the importance of chiral sulfinates as linchpin intermediates, providing a robust and versatile platform for the asymmetric synthesis of a wide array of chiral sulfones.

Reaction Mechanisms and Selectivity in Sulfone Transformations

Mechanistic Investigations of Carbon-Sulfur Bond Formation

The construction of the carbon-sulfur (C-S) bond in sulfones is a cornerstone of their synthesis. A prevalent method involves the oxidation of corresponding sulfides. For instance, unsymmetrical sulfides can be oxidized to their respective sulfones using reagents like meta-chloroperoxybenzoic acid (m-CPBA) under mild conditions, a process that is generally high-yielding and tolerant of various substrates. nih.gov

Another significant strategy for C-S bond formation is the coupling of aryl halides with sulfinic acid salts. Research has demonstrated the efficacy of copper ferrite (B1171679) (CuFe₂O₄) nanoparticles as a recyclable and environmentally friendly catalyst for this transformation. nanomaterchem.com This method allows for the synthesis of a wide range of diaryl sulfones from different aryl halide derivatives. The reaction's efficiency is influenced by the electronic nature of the substituents on the aryl halide, with electron-donating groups generally leading to higher yields compared to electron-withdrawing groups. nanomaterchem.com

Table 1: Synthesis of Unsymmetrical Diaryl Sulfones via CuFe₂O₄-Catalyzed Coupling of Aryl Halides with Sodium p-toluenesulfinate

Aryl Halide Product Yield (%)
Iodobenzene Phenyl p-tolyl sulfone 98
1-Iodo-4-methylbenzene 4-Methylphenyl p-tolyl sulfone 95
1-Iodo-4-methoxybenzene 4-Methoxyphenyl p-tolyl sulfone 92
1-Iodo-4-nitrobenzene 4-Nitrophenyl p-tolyl sulfone 85
1-Bromo-4-chlorobenzene 4-Chlorophenyl p-tolyl sulfone 88

Data sourced from a study on CuFe₂O₄ catalyzed synthesis of diaryl sulfones. nanomaterchem.com

Radical Reaction Mechanisms

Radical processes offer alternative pathways for sulfone transformations, often proceeding under mild conditions and enabling unique bond formations.

Homolytic cleavage is a key step in initiating many radical reactions involving sulfones. For example, the thermal homolytic cleavage of an initiator like di-tert-butyl peroxide (t-BuOOt-Bu) can generate tert-butoxy (B1229062) radicals. chemrxiv.org These radicals can then abstract a hydrogen atom from a suitable donor, such as an N-heterocyclic carbene (NHC) borane, to produce a boryl radical. chemrxiv.org This boryl radical can subsequently add to an aryl sulfone at the ipso-position, forming a cyclohexadienyl radical intermediate. chemrxiv.org This is followed by a β-cleavage event that expels a sulfonyl radical and forms the borylated product, propagating a radical chain mechanism. chemrxiv.org

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to elucidate these pathways, predicting activation energies for the key steps. chemrxiv.org High-level calculations have also been used to study the feasibility of intramolecular homolytic substitution (S_H2) at the sulfur atom in sulfones, concluding that such reactions are kinetically very slow compared to analogous reactions in sulfides. researchgate.net

Table 2: Calculated Activation Energies for Radical Borylation of Phenyl Methyl Sulfone

Reaction Step Activation Energy (kJ/mol)
Attack of NHC boryl radical on phenyl methyl sulfone 72.3
Hydrogen abstraction from NHC-borane by sulfonyl radical 43.4

Data from DFT calculations on the radical borylation of aryl sulfones. chemrxiv.org

The interplay between persistent and transient radicals is crucial for achieving selectivity in complex synthetic transformations. In visible-light photoredox catalysis, for instance, a sulfonyl radical (a transient species) can be generated from a sodium sulfinate. rsc.org This electrophilic radical adds to an alkene, such as styrene, to create a new nucleophilic alkyl radical, which is also a transient species. rsc.org Concurrently, the photocatalytic cycle can generate a persistent radical anion. A selective radical-radical coupling between the transient alkyl radical and the persistent radical anion can then occur, leading to the formation of a coupled intermediate, which subsequently transforms into the final product. rsc.org This controlled sequence allows for the three-component sulfonylative pyridylation of alkenes. rsc.org

The stability of radical species is a key factor. Methods to increase the lifetime of radicals include delocalization of the unpaired electron or the use of sterically bulky groups to inhibit dimerization. nih.gov In some systems, sulfur-based radical cations can act as persistent species that selectively oxidize transient alkyl radicals. u-tokyo.ac.jp

Catalytic Cycle Analysis in Metal-Mediated Sulfonylations

Metal catalysts are instrumental in many sulfonylation reactions, operating through well-defined catalytic cycles. For C-H sulfonylation reactions, palladium catalysis has been investigated. One proposed mechanism involves a Pd(II)/Pd(IV) cycle. sioc-journal.cn The cycle may commence with the coordination of the substrate to a Pd(II) center, followed by C-H activation to form a palladacycle intermediate. This intermediate is then oxidized by a sulfonylating agent to a Pd(IV) species. The final step is reductive elimination from the Pd(IV) center, which forms the C-S bond of the product and regenerates the active Pd(II) catalyst, thus closing the catalytic cycle. sioc-journal.cn Analysis of the catalyst's oxidation state before and after the reaction using techniques like X-ray photoelectron spectroscopy (XPS) can provide experimental evidence for such cycles. sioc-journal.cn

Similarly, copper-catalyzed reactions are common. A proposed mechanism for the copper-catalyzed trifluoromethylation and sulfonylation of alkenes involves an initial single-electron transfer (SET) from a Cu(I) complex to trifluoromethanesulfonyl chloride. acs.org This generates a trifluoromethyl radical and a Cu(II) species. The radical adds to the alkene, and the resulting adduct radical is trapped by the persistent Cu(II) species to form a transient Cu(III) intermediate. Reductive elimination from this intermediate yields the final product and regenerates the Cu(I) catalyst. acs.org

Stereochemical Control and Diastereoselectivity in Sulfone Chemistry

Achieving stereochemical control in the synthesis of chiral sulfones is a significant challenge and an area of active research. Catalyst control can be used to govern the formation of complex stereogenic units. For example, the stereoselective synthesis of triptycyl sulfones featuring threefold stereogenicity, including atropisomerism around a C(sp³)–S bond, has been reported. nih.gov The strategy involves an initial oxidation of a stereodynamic thioether using a chiral phosphoric acid catalyst to selectively produce an enantioenriched sulfoxide (B87167). nih.gov A subsequent enantiospecific and diastereoselective oxidation furnishes the final sulfone, allowing for control over all three stereoisomers with high selectivity. nih.gov

The synthesis of renin inhibitors containing a sulfonemethylene isostere also highlights the importance of stereocontrol. The synthesis of a key N-terminal precursor, N-[(2R)-3-hydroxy-2-(1-naphthylmethyl)propionyl]-l-norleucine t-butyl ester, was achieved through stereoselective and stereospecific methods. oup.com

Table 3: Stereoselective Catalytic Oxidation to Atropisomeric Sulfones

Product Stereoisomer Ratio (-sc) : (+sc) : (ap)
94 : 6 : <1
7 : 92 : <1
<1 : <1 : >98

Data represents the catalyst-controlled addressability of three possible stereoisomers. nih.gov

Chemodivergent and Regioselective Transformations of Sulfone Substrates

Chemodivergent and regioselective reactions allow for the synthesis of different isomers or products from a single starting material by tuning the reaction conditions. A notable example is the reaction of β-alkyl nitroalkenes with sulfonyl hydrazides. sci-hub.se The choice of solvent dictates the reaction outcome. In dimethylformamide (DMF), the β-alkyl nitroalkene isomerizes to an electron-rich allyl nitro compound, which then reacts to form an allyl sulfone with high regioselectivity. sci-hub.se In contrast, when the reaction is performed in acetonitrile (B52724) (CH₃CN), the electron-deficient β-alkyl nitroalkene reacts directly to yield a vinyl sulfone. sci-hub.se This regioselectivity is controlled by the solvent-dependent equilibrium between the β-alkyl nitroalkene and its allyl nitro isomer. sci-hub.se

Palladium-catalyzed reactions can also exhibit chemodivergence. A ligand-controlled coupling of allenes with sulfinic acids can provide either branched or linear allylic sulfones with high selectivity, depending on the specific phosphine (B1218219) ligand used in the catalytic system. organic-chemistry.org

Table 4: Solvent-Controlled Regioselective Synthesis of Sulfones

Substrate Solvent Product Type Yield (%)
(E)-4-Nitropent-3-en-2-one DMF Allyl Sulfone 81
(E)-4-Nitropent-3-en-2-one CH₃CN Vinyl Sulfone 72

Data illustrates the chemodivergent synthesis from a common β-alkyl nitroalkene. sci-hub.se

Advanced Applications and Functionalization of Bis 1 Naphthylmethyl Sulfone and Analogous Sulfone Systems

Design Principles for Sulfone-Containing Functional Materials (Focus on Molecular Systems)

The strong dipole moment and electron-withdrawing capability of the sulfonyl group make it a valuable component in the design of functional organic materials. By incorporating a sulfone into a molecular system, chemists can precisely tune its electronic properties, thermal stability, and morphology.

In the field of organic electronics, particularly in organic light-emitting diodes (OLEDs), materials with high triplet energy and good electron mobility are crucial for achieving high efficiency, especially for blue phosphorescent emitters organic-chemistry.orgnih.gov. The sulfonyl group is an excellent building block for such materials for several key reasons:

Electron-Withdrawing Nature: The SO₂ group effectively lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule, which facilitates the injection of electrons from the cathode into the material organicreactions.org.

High Triplet Energy (Eₜ): The tetrahedral geometry of the sulfone bridge can disrupt π-conjugation between the aromatic systems it connects. This leads to a wide energy gap between the ground state and the excited triplet state, which is essential for preventing reverse energy transfer from a high-energy phosphorescent dopant to the host or electron-transport material nih.gov.

Thermal and Electrochemical Stability: Sulfone-based materials are known to possess high thermal and electrochemical stability, which contributes to the operational lifetime and durability of OLED devices organicreactions.org.

Research on materials incorporating a diphenylsulfone core has demonstrated their promise as electron-transport materials (ETMs). These materials exhibit high triplet energies (>2.8 eV), wide band gaps, and suitable LUMO levels, leading to high quantum efficiencies in blue phosphorescent OLEDs organic-chemistry.orgnih.gov. While Bis(1-naphthylmethyl) sulfone itself has not been extensively studied in this context, its analogous structure suggests that it could serve as a foundation for high-performance ETMs. The bulky naphthyl groups could further enhance morphological stability (i.e., a high glass transition temperature) while contributing to the material's electronic properties.

Table 1: Properties of representative sulfone-based electron-transport materials used in blue phosphorescent OLEDs.

In the field of bioconjugation, linkers are used to connect different molecular entities, such as an antibody and a cytotoxic drug in an antibody-drug conjugate (ADC). The stability of this linker is paramount; it must remain intact in the bloodstream to prevent premature drug release but may be designed to cleave under specific conditions within a target cell rsc.orgrsc.org.

Sulfone-based linkers have emerged as a superior alternative to more traditional linkers, such as those based on maleimides. Maleimide linkers, which react with cysteine thiols on proteins, can undergo a retro-Michael reaction in human plasma, leading to dissociation of the drug payload from the antibody wikipedia.org. This compromises the stability and efficacy of the ADC.

In contrast, certain sulfone-based linkers, such as phenyloxadiazole sulfones, offer significantly improved stability. These linkers also react site-specifically with engineered cysteine residues on antibodies, but the resulting thioether bond is much more resistant to cleavage in plasma researchgate.netthieme-connect.com. Studies have shown that while a maleimide conjugate might lose nearly half of its payload over a month in human plasma, a comparable sulfone conjugate can retain approximately 90% of its payload over the same period wikipedia.org. This enhanced stability leads to more consistent pharmacokinetic profiles and potentially greater therapeutic efficacy.

The this compound scaffold, if appropriately functionalized with reactive handles, could be envisioned as a robust, non-cleavable linker. Its diarylmethane structure provides a defined spatial separation between two points of attachment, while the inherent stability of the sulfone group ensures the integrity of the resulting chemical construct.

Linker TypeReactive GroupStability in PlasmaKey AdvantageRef.
MaleimideMaleimideLabile (susceptible to retro-Michael)Rapid conjugation wikipedia.org
SulfonePhenyloxadiazole sulfoneHigh (resistant to thioether exchange)Improved conjugate stability and in vivo efficacy researchgate.netwikipedia.orgthieme-connect.com

Supramolecular Chemistry and Self-Assembly

The principles of supramolecular chemistry, which focus on the non-covalent interactions that govern molecular recognition and self-assembly, provide a powerful framework for understanding the behavior of this compound and related sulfone-containing systems. The unique electronic and steric properties of the sulfone group, coupled with the extensive π-systems of the naphthyl moieties, give rise to a rich variety of organized structures and photoresponsive behaviors.

Sulfone-based Recognition Motifs and Non-Covalent Interactions in Organized Systems

The sulfone group, with its polarized S=O bonds and tetrahedral geometry, is a versatile functional group capable of participating in a range of non-covalent interactions that are crucial for the construction of organized supramolecular systems. These interactions, though weaker than covalent bonds, collectively dictate the stability and structure of the resulting assemblies.

The oxygen atoms of the sulfone group can act as hydrogen bond acceptors, a fundamental interaction in molecular recognition. Beyond this, the sulfone moiety can engage in other subtle yet significant non-covalent forces. For instance, the presence of a sulfone group can lead to weak interactions such as lone pair-π (lp···π) contacts. In certain structures, an intramolecular interaction between the sulfone group's lone pair and a benzimidazolic ring has been observed at a distance of 3.416 Å, indicating a strong non-covalent interaction that stabilizes the crystal structure mdpi.com.

Furthermore, the introduction of strongly electron-withdrawing sulfone groups onto π-systems can significantly enhance their π-acidity. This increased electron-accepting capability allows for strong anion-π interactions, transforming a weak anion receptor into a highly effective one rsc.orgresearchgate.net. This principle has been demonstrated in a pyromellitic diimide-based molecular triangle functionalized with ethyl sulfone groups, which exhibited strong recognition ability towards various anions, with binding affinities reaching up to (4.6 ± 0.7) × 105 M−1 rsc.org.

The sulfur atom in sulfones and other organosulfur compounds displays a remarkable ability to interact with a wide range of π systems, from electron-rich alkenes to electron-deficient heteroarenes, with comparable facility soton.ac.uk. These sulfur-π interactions are favored over oxygen-π interactions in most cases, with the exception of the powerful oxygen lone pair-heteroarene interaction soton.ac.uk. The study of these non-covalent interactions is critical for the rational design of new drugs, catalysts, and supramolecular materials soton.ac.ukresearchgate.netrsc.org.

Table 1: Examples of Non-Covalent Interactions Involving Sulfone Motifs

Interaction Type Interacting Groups Significance in Supramolecular Assembly
Anion-π Interactions Sulfone-functionalized π-acidic macrocycle and anions Enhanced anion recognition and binding affinity rsc.orgresearchgate.net
Lone Pair-π (lp···π) Interactions Sulfone group lone pair and benzimidazolic ring Stabilization of crystal structures mdpi.com
Sulfur-π Interactions Sulfur atom and various π systems Versatile interactions with both electron-rich and electron-deficient π systems soton.ac.uk

| Hydrogen Bonding | Sulfone oxygen atoms and hydrogen bond donors | Fundamental for molecular recognition and self-assembly |

Photochemical Reactions within Supramolecular Frameworks

The confinement of photoactive molecules, such as those containing the this compound scaffold, within the organized cavities of supramolecular frameworks can lead to novel photochemical reactivity and selectivity. The restricted environment of a host-guest complex can influence the reaction pathways, product distributions, and stereochemistry of photochemical transformations oaepublish.com.

Arylazo sulfones have gained attention as versatile photochemical reagents that can be activated by visible light to generate aryl, sulfonyl, and diazenyl radicals rsc.org. This reactivity can be harnessed for the construction of carbon-carbon and carbon-heteroatom bonds under mild conditions rsc.org. The photolysis of benzylic sulfonyl compounds also proceeds through the generation of benzyl and sulfonyl radicals, which can be applied to the synthesis of other sulfones and sulfinic acids researchgate.net.

The enantioselective outcome of photochemical reactions can be significantly influenced by the chiral environment provided by a supramolecular host oaepublish.com. A variety of supramolecular hosts, including macrocycles, metal-organic cages (MOCs), and metal-organic frameworks (MOFs), have been employed to induce chirality in photochemical reactions such as photodimerization, photocyclization, and photoisomerization oaepublish.com.

While specific examples detailing the photochemical reactions of this compound within supramolecular frameworks are not extensively documented, the known photochemistry of related benzylic sulfonyl compounds suggests a rich potential for such investigations. The naphthyl groups are well-known photoactive chromophores, and their incorporation into a sulfone structure that is part of a larger, organized assembly could lead to unique and controllable photochemical outcomes.

Ligand Design in Organometallic Catalysis

Chiral Bis-Sulfoxide and Bis-Sulfone Ligands in Asymmetric Catalysis

The use of chiral sulfoxides as ligands in transition metal-catalyzed asymmetric reactions has a long history of development nih.govresearchgate.net. The stereogenic sulfur atom in a sulfoxide (B87167) can effectively transfer chirality to the metal center, leading to high enantioselectivity in a variety of transformations. While less common, the related chiral bis-sulfone ligands also hold promise in this area.

The development of efficient methods for the synthesis of chiral sulfoxides is crucial for their application in asymmetric catalysis wiley-vch.dersc.org. Catalytic asymmetric oxidation of sulfides is the most direct approach, and various metal complexes have been developed for this purpose wiley-vch.de.

While the primary focus has been on sulfoxides, the principles of ligand design can be extended to bis-sulfones. The coordination of the sulfone oxygens to a metal center can create a well-defined chiral environment around the active site of the catalyst. The rigid backbone of a molecule like this compound, if rendered chiral, could serve as a scaffold for positioning the coordinating sulfone groups and the bulky naphthyl substituents to effectively control the approach of substrates.

Table 2: Selected Chiral Ligands in Asymmetric Catalysis

Ligand Type Metal Application Reference
Chiral Bis(oxazolinyl)thiophene Cu(OTf)₂ Friedel-Crafts Asymmetric Alkylation nih.gov
Chiral Sulfoxide Ligands Various Transition Metals Various Asymmetric Transformations nih.govresearchgate.net

Coordination Chemistry of Sulfone-Containing Architectures with Metal Centers

The sulfone group is generally considered a weak donor; however, it can coordinate to metal centers, particularly in the presence of strong acceptor metals or when incorporated into a chelating ligand framework acs.orgnih.gov. The coordination can occur in a terminal η¹-O fashion or a bridging μ₂-O,O' mode acs.orgnih.gov.

Studies on the coordination of sulfones with rhodium(II) trifluoroacetate, [Rh₂(O₂CCF₃)₄], have shown the formation of both polymeric mono-adducts and discrete bis-adducts acs.orgnih.gov. The coordination of the sulfone ligand to the metal center can induce structural changes in the ligand itself acs.orgnih.gov.

The coordination ability of sulfur-containing ligands is a key aspect of their use in the synthesis of metal-organic complexes mdpi.com. Sulfone-containing ligands can form stable coordination bonds with various metal centers, including Cu(II), Ni(II), and Zn(II) mdpi.com. The resulting complexes can exhibit diverse geometries, such as the slightly distorted tetrahedral configuration observed for a Zn(II) complex with a 3,3'-diaminodiphenyl sulfone ligand mdpi.com.

The balance between the coordination of the sulfonate group to a metal ion and its participation in hydrogen bonding is a delicate one, as observed in a series of uranyl ion complexes with sulfonate-containing ligands rsc.org. This highlights the subtle interplay of forces that govern the structure of metal complexes with sulfone and sulfonate ligands.

Computational and Spectroscopic Methodologies in Sulfone Research

Theoretical Investigations of Reactivity and Stability

Computational chemistry offers a window into the molecular world, allowing for the prediction of properties and reaction pathways that can be difficult to observe experimentally. For sulfone compounds, theoretical models are instrumental in understanding their intrinsic stability and reactivity.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and reaction mechanisms of organic compounds. mdpi.comnih.govmdpi.comnih.govacs.org By calculating the electron density of a system, DFT can accurately predict molecular geometries, energies, and other properties. mdpi.com For a molecule like Bis(1-naphthylmethyl) sulfone, DFT calculations, often using functionals like B3LYP with a 6-31G(d,p) basis set, can elucidate the stability of the compound by modeling key structural parameters. acs.org

These calculations provide data on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule. This information is critical for understanding steric and electronic effects imparted by the bulky naphthyl groups on the central sulfone moiety. Furthermore, DFT is used to map the molecular electrostatic potential (MEP), which identifies electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. researchgate.net By modeling transition states, DFT can also determine the energy barriers for potential reactions, thereby elucidating the most probable reaction mechanisms. mdpi.comacs.org

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations. (Values are typical for analogous aryl sulfones and serve as a predictive model).
ParameterDescriptionPredicted Value
S=O Bond LengthThe length of the double bond between sulfur and oxygen.~1.45 Å
S-C Bond LengthThe length of the single bond between sulfur and the methylene (B1212753) carbon.~1.80 Å
O-S-O Bond AngleThe angle between the two oxygen atoms and the central sulfur atom.~118-120°
C-S-C Bond AngleThe angle between the two methylene carbons and the central sulfur atom.~104-106°

Computational Modeling of Polymerization Processes (for related sulfone polymers)

While this compound is not a monomer itself, the computational study of sulfone-containing polymers, such as polysulfones, provides valuable context for the behavior of the sulfone group in larger molecular systems. Molecular dynamics (MD) and DFT simulations are used to model the polymerization process and predict the properties of the resulting materials. acs.orgscispace.commdpi.com

MD simulations can model the dynamic behavior of polymer chains, offering insights into properties like glass transition temperature, morphology, and the interactions between polymer chains and solvents. acs.orgresearchgate.netosti.govmdpi.comresearchgate.net For instance, simulations of polysulfone-based membranes are used to understand their nanophase-segregated structures and ion transport properties. acs.org DFT calculations complement these simulations by predicting the spontaneity of polymerization reactions by analyzing the thermodynamics of monomer addition. mdpi.commdpi.com These computational approaches are crucial for designing new sulfone-based polymers with tailored properties for specific applications, such as high-temperature thermoplastics and separation membranes. mdpi.comscholaris.ca

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are the cornerstone of chemical analysis, providing direct experimental evidence for molecular structure and composition. A multi-technique approach is essential for the unambiguous characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, NOE)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. wpmucdn.com Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in this compound can be mapped out.

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the four equivalent protons of the two methylene (-CH₂-) groups. The seven aromatic protons on each of the two 1-naphthyl rings would produce a complex series of overlapping multiplets in the downfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum would display a distinct signal for the methylene carbons. The ten unique aromatic carbons of the 1-naphthyl group would give rise to a set of signals, with their chemical shifts influenced by their position relative to the methylene substituent and the fused ring system.

Nuclear Overhauser Effect (NOE): NOE spectroscopy (NOESY) is a 2D NMR technique that detects the spatial proximity of atoms. intermediateorgchemistry.co.ukwikipedia.orglibretexts.org For this compound, a NOESY experiment could confirm the structure by showing correlations between the protons of the methylene bridges and the adjacent protons on the naphthyl rings, providing definitive proof of their connectivity and spatial relationship. intermediateorgchemistry.co.uklibretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
Atom TypeTechniquePredicted Chemical Shift (ppm)Description
-CH₂-¹H NMR~4.5 - 5.0Methylene protons adjacent to the sulfone and naphthyl groups.
Aromatic-H¹H NMR~7.4 - 8.5Protons on the naphthyl rings, appearing as complex multiplets.
-CH₂-¹³C NMR~60 - 65Methylene carbon.
Aromatic-C¹³C NMR~120 - 140Carbons of the naphthyl rings.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. upi.edu In the analysis of this compound, FTIR is primarily used to confirm the presence of the key sulfone (SO₂) group.

The sulfone group gives rise to two very strong and characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations. researchgate.netsci-hub.seacs.org The presence of the naphthylmethyl moieties would be confirmed by C-H stretching vibrations from both the aromatic rings and the methylene bridges, as well as C=C stretching vibrations characteristic of the aromatic system.

Table 3: Characteristic FTIR Absorption Bands for this compound.
Wavenumber (cm⁻¹)Vibrational ModeIntensity
3100 - 3000Aromatic C-H StretchMedium
2950 - 2850Aliphatic C-H Stretch (-CH₂-)Medium-Weak
1600 - 1450Aromatic C=C StretchMedium
1350 - 1300SO₂ Asymmetric StretchStrong
1160 - 1120SO₂ Symmetric StretchStrong

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the parent compound and offers structural information based on its fragmentation patterns. researchgate.net

For this compound, electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak [M]⁺ corresponding to its molecular weight. The most significant fragmentation pathway would likely involve the cleavage of the carbon-sulfur bond. This cleavage would generate the highly stable 1-naphthylmethyl cation (C₁₁H₉⁺), which, due to its stability, would likely be the base peak in the spectrum. Other observed fragments could result from the loss of sulfur dioxide (SO₂) or further fragmentation of the naphthalene (B1677914) rings themselves. taylorfrancis.comcdnsciencepub.comcdnsciencepub.com Analysis of these fragments allows for the piecing together of the molecular structure, confirming the identity of the compound. acs.org

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound.
m/z ValueProposed Fragment StructureDescription
346[C₂₂H₁₈O₂S]⁺Molecular Ion (M⁺)
141[C₁₁H₉]⁺ (naphthylmethyl cation)Base Peak, from C-S bond cleavage.
282[M - SO₂]⁺Loss of sulfur dioxide from the molecular ion.
115[C₉H₇]⁺Further fragmentation of the naphthylmethyl cation.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. For sulfone-containing compounds, single-crystal XRD allows for the accurate determination of bond lengths, bond angles, and torsion angles, offering a definitive confirmation of molecular stereochemistry. Furthermore, XRD reveals details about the crystal packing, including intermolecular interactions such as hydrogen bonds and van der Waals forces, which govern the solid-state properties of the material. st-andrews.ac.ukmdpi.com

The packing of sulfone molecules in the solid state is often influenced by weak C-H···O hydrogen bonds, which can lead to the formation of one- or two-dimensional supramolecular architectures. In heterocyclic sulfones, strong N-H···O=S hydrogen bonding can dominate the crystal structure, leading to the formation of molecular chains. mdpi.com

To illustrate the type of data obtained from a single-crystal XRD study, the following table presents representative crystallographic data for a related sulfone compound, 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide.

ParameterValue
Chemical formulaC20H15NO3S
Formula weight349.39
Crystal systemMonoclinic
Space groupP21/n
a (Å)12.345(6)
b (Å)15.678(8)
c (Å)17.896(9)
β (°)109.112(8)
Volume (ų)3274(3)
Z8

Data for 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide presented for illustrative purposes. nih.gov

Integrated Spectroscopic and Computational Approaches for Mechanistic Probing

The elucidation of reaction mechanisms and the understanding of the electronic properties of molecules like this compound are significantly enhanced by combining spectroscopic techniques with computational modeling. This integrated approach provides a more complete picture than either method could alone.

Computational methods, particularly Density Functional Theory (DFT), are widely used to model the geometric and electronic structures of sulfone compounds. mdpi.com DFT calculations can predict molecular geometries, vibrational frequencies (correlating to IR and Raman spectra), and NMR chemical shifts. chemaxon.com For instance, the thioether-sulfoxide-sulfone oxidation ladder can be effectively studied by comparing experimental NMR data with chemical shifts calculated using the DFT-GIAO method. chemaxon.com

Time-Dependent Density-Functional Theory (TD-DFT) is a powerful tool for investigating the electronic transitions of molecules. nih.gov This method can be used to calculate absorption spectra, helping to understand intramolecular charge transfer (ICT) phenomena. nih.gov In the study of novel biscinnamyl-sulfone derivatives, TD-DFT was employed to explore their electronic transitions and to compute nonlinear optical (NLO) parameters. nih.gov

The synergy between experimental spectroscopy and computational analysis is particularly valuable for mechanistic studies. For example, DFT calculations have been used to investigate the copolymerization of ethylene (B1197577) and methyl vinyl sulfone catalyzed by palladium complexes. mdpi.com These calculations revealed the origins of different catalytic performances and helped to explain the selective insertion of the monomers, providing insights that can guide the design of new catalysts. mdpi.com

By combining experimental data from techniques such as NMR, UV-Vis, and IR spectroscopy with the theoretical insights from DFT and TD-DFT calculations, researchers can:

Confirm the structure of reaction intermediates and products.

Determine the energetics of different reaction pathways.

Understand the nature of electronic transitions and excited states.

Correlate molecular structure with observed spectroscopic properties.

This integrated approach provides a robust framework for probing the complex chemical behavior of sulfone compounds.

Q & A

Basic: What are the recommended methods for synthesizing Bis(1-naphthylmethyl) sulfone with high purity, and how can reaction efficiency be optimized?

Methodological Answer:
Synthesis typically involves sulfonylation of 1-naphthylmethanol using sulfonating agents (e.g., sulfonic acid derivatives) under controlled conditions. To optimize purity:

  • Use Schlenk line techniques to exclude moisture, as hydrolytic side reactions can degrade yield .
  • Employ column chromatography (silica gel, ethyl acetate/hexane eluent) for purification, monitoring progress via TLC or HPLC .
  • Optimize reaction stoichiometry and temperature (80–100°C) using factorial design to identify critical variables (e.g., catalyst concentration, reaction time) .
  • Validate purity via ¹H/¹³C NMR and mass spectrometry , comparing peaks against reference databases like NIST Chemistry WebBook .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

  • FT-IR : Identify sulfone group vibrations (asymmetric S=O stretch ~1300–1350 cm⁻¹, symmetric ~1140–1170 cm⁻¹) .
  • NMR : Use DEPT-135 to distinguish CH₂ groups in the naphthylmethyl moiety; compare chemical shifts with similar sulfones (e.g., dimethyl sulfone ).
  • X-ray crystallography : Resolve crystal packing and confirm sulfone geometry; address amorphous impurities via recrystallization in ethanol/water .

Advanced: How can this compound’s proton conductivity be evaluated for potential use in high-temperature PEM fuel cells?

Methodological Answer:

  • Electrochemical impedance spectroscopy (EIS) : Measure conductivity under varying humidity (30–90% RH) and temperatures (80–120°C) using a four-probe cell .
  • Compare results with Nafion® membranes , noting deviations due to the compound’s lower water retention.
  • Analyze activation energy via Arrhenius plots to distinguish proton-hopping mechanisms (Grotthuss vs. vehicular) .
  • Address data contradictions by replicating experiments with controlled hydration cycles and validating membrane thickness (e.g., SEM cross-sections) .

Advanced: What experimental strategies resolve contradictions in reported thermal stability data for this compound?

Methodological Answer:

  • Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to isolate decomposition pathways .
  • Use Kissinger method to calculate activation energy of degradation, comparing results across studies .
  • Identify confounding variables (e.g., sample crystallinity, heating rate) via full factorial design , testing 2–3 levels of each factor .
  • Cross-validate with DSC to detect phase transitions (e.g., melting points) that may influence stability interpretations .

Basic: How to assess the hydrolytic stability of this compound in acidic or alkaline environments?

Methodological Answer:

  • Prepare buffered solutions (pH 1–14) and immerse sulfone samples at 60°C for 24–72 hours.
  • Monitor degradation via HPLC to quantify residual compound and byproducts (e.g., naphthylmethanol) .
  • Use ion chromatography to detect sulfate ions from sulfone hydrolysis .
  • Correlate stability with Hammett acidity constants of substituents to predict behavior in extreme conditions .

Advanced: Can this compound be functionalized for enhanced selectivity in gas separation membranes?

Methodological Answer:

  • Sulfonation or phosphorylation : Introduce charged groups to improve CO₂/N₂ selectivity. Characterize modifications via XPS .
  • Test permeability using time-lag apparatus under mixed-gas conditions (e.g., 20% CO₂/80% CH₄) .
  • Optimize casting parameters (solvent, annealing temperature) via response surface methodology to minimize defects .
  • Compare with Robeson upper bounds for polymer membranes to benchmark performance .

Basic: What computational methods predict the solubility of this compound in organic solvents?

Methodological Answer:

  • Use COSMO-RS or UNIFAC models to calculate activity coefficients and solubility parameters .
  • Validate predictions with cloud point measurements in solvents like DMSO, THF, and chloroform .
  • Correlate results with Hansen solubility parameters to identify optimal solvents for recrystallization .

Advanced: How to design a study investigating the sulfone’s role in suppressing oxidative degradation in polymer composites?

Methodological Answer:

  • Prepare polymer-sulfone blends (e.g., polypropylene) and age them under UV/thermal stress.
  • Track oxidation via FT-IR carbonyl index and GPC for molecular weight changes .
  • Apply Weibull statistics to model degradation kinetics and compare with control samples .
  • Use TOF-SIMS to map sulfone distribution and identify aggregation effects .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Refer to NIST safety guidelines : Use fume hoods for powder handling, PPE (nitrile gloves, goggles), and grounding to prevent electrostatic discharge .
  • Store in airtight containers with desiccants to prevent hydrolysis .
  • Screen for mutagenicity via Ames test if unreacted precursors (e.g., naphthylmethyl halides) are present .

Advanced: How to optimize this compound’s catalytic activity in cross-coupling reactions?

Methodological Answer:

  • Screen palladium/copper catalysts in Suzuki-Miyaura reactions, varying ligand ratios and solvents (DMF, toluene) .
  • Analyze turnover frequency (TOF) via GC-MS and compare with DFT-calculated transition states .
  • Address low yields using DoE (Design of Experiments) to balance temperature, base strength (K₂CO₃ vs. Cs₂CO₃), and sulfone concentration .

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